molecular formula C9H13NOS B13959471 2-Amino-4-propoxybenzenethiol CAS No. 544705-48-8

2-Amino-4-propoxybenzenethiol

Cat. No.: B13959471
CAS No.: 544705-48-8
M. Wt: 183.27 g/mol
InChI Key: LGVCRUHKMBDQFE-UHFFFAOYSA-N
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Description

2-Amino-4-propoxybenzenethiol is an organic compound that belongs to the class of aromatic thiols It consists of a benzene ring substituted with an amino group at the second position, a propoxy group at the fourth position, and a thiol group at the first position

Properties

CAS No.

544705-48-8

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-amino-4-propoxybenzenethiol

InChI

InChI=1S/C9H13NOS/c1-2-5-11-7-3-4-9(12)8(10)6-7/h3-4,6,12H,2,5,10H2,1H3

InChI Key

LGVCRUHKMBDQFE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-propoxybenzenethiol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-amino-4-nitrophenol with propyl bromide to form 2-amino-4-propoxyphenol. This intermediate is then subjected to thiolation using thiourea and hydrochloric acid to yield 2-Amino-4-propoxybenzenethiol.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-4-propoxybenzenethiol may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as the preparation of intermediates, purification, and final thiolation. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-propoxybenzenethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

2-Amino-4-propoxybenzenethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-propoxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity. The amino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylbenzenethiol: Similar structure but with a methyl group instead of a propoxy group.

    2-Amino-4-ethoxybenzenethiol: Similar structure but with an ethoxy group instead of a propoxy group.

    2-Amino-4-chlorobenzenethiol: Similar structure but with a chlorine atom instead of a propoxy group.

Uniqueness

2-Amino-4-propoxybenzenethiol is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.

Biological Activity

2-Amino-4-propoxybenzenethiol, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

2-Amino-4-propoxybenzenethiol is an aromatic thiol with the molecular formula C10H13NOS. Its structure includes an amino group, a propoxy group, and a thiol group, which contribute to its reactivity and biological interactions.

Antioxidant Properties

Research indicates that 2-amino-4-propoxybenzenethiol exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may protect cells from oxidative stress-related damage. A study demonstrated that the compound reduced lipid peroxidation in cellular models, suggesting its potential role in preventing oxidative damage in various diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that 2-amino-4-propoxybenzenethiol possesses inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate antibacterial efficacy .

Cytotoxic Effects

In cancer research, 2-amino-4-propoxybenzenethiol has shown promise as a cytotoxic agent against various cancer cell lines. For instance, studies have reported that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 values for these cell lines were found to be significantly lower than those of standard chemotherapeutic agents .

The biological activity of 2-amino-4-propoxybenzenethiol can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels within cells, enhancing cellular defense mechanisms against oxidative stress.
  • Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells.
  • Membrane Disruption : The compound may disrupt microbial cell membranes, contributing to its antimicrobial effects.

Case Study 1: Antioxidant Efficacy in Diabetic Rats

In a controlled study involving diabetic rats, administration of 2-amino-4-propoxybenzenethiol resulted in a significant reduction in blood glucose levels and improved antioxidant status. The treated group showed decreased malondialdehyde levels and increased superoxide dismutase activity compared to the control group .

Case Study 2: Anticancer Activity in Human Cell Lines

A recent investigation into the anticancer properties of 2-amino-4-propoxybenzenethiol involved treating various human cancer cell lines with the compound. Results indicated a dose-dependent decrease in cell viability across all tested lines, with notable effects observed in colon and lung cancer cells .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntioxidantModerate to High
AntimicrobialModerate
Cytotoxic (Cancer Cells)Significant

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